Bacopaside V
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Overview
Description
This compound is one of the many bacosides present in Bacopa monnieri, which has been traditionally used in Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties . Bacopaside V, along with other bacosides, contributes to the plant’s therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside V involves complex organic reactions, typically starting from dammarane-type triterpenoids. The process includes glycosylation reactions where sugar moieties are attached to the aglycone part of the molecule. Specific reaction conditions, such as the use of glycosyl donors and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Techniques such as cell suspension culture, shoot culture, root culture, and hairy root culture are employed to enhance the production of bacosides. Bioreactors provide a controlled environment for large-scale production, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Bacopaside V undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Bacopaside V has a wide range of scientific research applications, including:
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its neuroprotective, anti-inflammatory, and antioxidant properties.
Mechanism of Action
Bacopaside V exerts its effects through multiple mechanisms:
Neuroprotection: It enhances antioxidant defenses and reduces oxidative stress in neuronal cells.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.
Cognitive Enhancement: It improves synaptic plasticity and enhances memory and learning by modulating neurotransmitter levels and receptor activity.
Molecular Targets and Pathways:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Antioxidant Pathways: It activates antioxidant enzymes and scavenges free radicals, protecting cells from oxidative damage.
Inflammatory Pathways: It modulates the activity of nuclear factor-kappa B (NF-κB) and other inflammatory mediators.
Comparison with Similar Compounds
Bacopaside V is one of several bacosides found in Bacopa monnieri. Similar compounds include:
Bacoside A: A mixture of four triglycosidic saponins, known for its cognitive-enhancing and neuroprotective effects.
Bacopaside I: Another dammarane-type triterpenoid saponin with similar therapeutic properties.
Bacopasaponin C: Known for its anti-inflammatory and antioxidant activities.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and its potent neuroprotective and cognitive-enhancing effects. Its unique structure allows it to interact with multiple molecular targets, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C41H66O13 |
---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |
InChI Key |
RJDSARTZFIBDAR-HYXREVLBSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Origin of Product |
United States |
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